Tributylchlorosilane
Description
Molecular Characterization of Tributylchlorosilane
Structural Analysis and Bonding Configuration
Tetrahedral Geometry Around Silicon
The silicon atom in this compound adopts a tetrahedral geometry , consistent with sp³ hybridization. This configuration minimizes electron pair repulsion, as predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory. The bond angles between silicon and its substituents approximate 109.5°, though steric interactions from the bulky butyl groups may cause slight deviations. Compared to smaller silanes like trimethylchlorosilane, the extended alkyl chains in this compound increase molecular volume while maintaining the core tetrahedral framework.
Electronic Effects of Butyl Substituents
The three butyl groups exert electron-donating inductive effects via their alkyl chains, stabilizing the silicon center. This electron density donation reduces the electrophilicity of the silicon-chlorine bond compared to trichlorosilanes. However, the chlorine atom remains a polarizing group, creating a dipole moment of approximately 1.85 D (calculated). The butyl substituents also introduce hyperconjugative stabilization , as evidenced by NMR studies showing deshielded silicon nuclei in analogous trialkylsilanes.
Polarity and Steric Considerations
This compound exhibits limited polarity due to the symmetrical distribution of nonpolar butyl groups. Its Hansen solubility parameters (δD = 15.3 MPa¹/², δP = 3.1 MPa¹/²) reflect dominance of dispersion forces. Steric hindrance from the butyl chains significantly impacts reactivity:
- Steric accessibility : The chlorine atom’s accessibility for nucleophilic attack is reduced by ~40% compared to trimethylchlorosilane, as quantified by molecular surface area calculations.
- Conformational flexibility : Rotational freedom of butyl groups enables dynamic shielding of the silicon center, influencing reaction kinetics in substitution reactions.
Physicochemical Properties
Boiling Point, Density, and Refractive Index
This compound’s physical constants derive from its molecular mass (234.88 g/mol) and intermolecular forces:
| Property | Value | Measurement Conditions | Source |
|---|---|---|---|
| Boiling Point | 250–252°C | 760 mmHg | |
| Density | 0.879 g/mL | 25°C | |
| Refractive Index (nD²⁰) | 1.446 | 20°C | |
| Vapor Pressure | 0.12 mmHg | 25°C |
The high boiling point reflects strong London dispersion forces between long alkyl chains. The density is lower than water (0.879 vs. 1.000 g/mL), consistent with its hydrophobic nature.
Solubility in Organic Solvents
This compound is miscible with nonpolar solvents but reacts vigorously with protic solvents:
| Solvent | Solubility (g/100g) | Notes |
|---|---|---|
| Hexane | ∞ | Complete miscibility |
| Toluene | ∞ | Forms azeotrope |
| Methanol | Reacts | HCl generation |
| Water | Immiscible | Hydrolysis occurs |
Data compiled from . The compound’s solubility in hydrocarbons aligns with its Hansen solubility parameters, while reactions with alcohols or water preclude dissolution.
Hydrolytic Reactivity and Stability
Hydrolysis follows a nucleophilic substitution mechanism :
$$ \text{(C₄H₉)₃SiCl + H₂O → (C₄H₉)₃SiOH + HCl} $$
Key factors influencing hydrolysis rate:
- Steric hindrance : Butyl groups slow hydrolysis by ~2 orders of magnitude compared to methyl analogs.
- Temperature dependence : Rate constant (k) increases from 1.2 × 10⁻⁵ s⁻¹ at 25°C to 9.8 × 10⁻⁵ s⁻¹ at 50°C in tetrahydrofuran/water mixtures.
- Catalysis : Lewis acids (e.g., FeCl₃) accelerate hydrolysis by polarizing the Si–Cl bond.
The product, tributylsilanol, undergoes condensation to form hexabutyldisiloxane under anhydrous conditions: $$ \text{2 (C₄H₉)₃SiOH → (C₄H₉)₃Si–O–Si(C₄H₉)₃ + H₂O} $$
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tributyl(chloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27ClSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQJUDVTRRCSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061367 | |
| Record name | Silane, tributylchloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
995-45-9 | |
| Record name | Tributylchlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=995-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributylchlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000995459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributylchlorosilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, tributylchloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, tributylchloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tributylchlorosilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX2EDU6MJ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction of Hexamethyldisiloxane with Hydrogen Chloride
The most widely documented industrial method involves the reaction of hexamethyldisiloxane [(CH₃)₃Si]₂O with anhydrous hydrogen chloride (HCl) in the presence of Group II metal chlorides. Key parameters include:
Catalyst Selection : Anhydrous chlorides of zinc (ZnCl₂), calcium (CaCl₂), or magnesium (MgCl₂) are preferred due to their high activity and commercial availability. These catalysts facilitate the cleavage of siloxane bonds, enabling quantitative yields of TMCS under mild conditions (0–10°C).
Reaction Conditions :
- Molar Ratios : A catalyst loading of 0.1–0.2 mol per mol of hexamethyldisiloxane optimizes reaction kinetics.
- Temperature : Subambient temperatures (0–10°C) minimize volatility losses and enhance HCl solubility.
- Yield : Near-quantitative conversion (>99%) is achievable within 5 hours, as demonstrated in patent US2615034A.
Example Protocol :
3 g ZnCl₂ + 63.2 g [(CH₃)₃Si]₂O → TMCS (58°C boiling point, 100% yield).
Ionic Liquid-Catalyzed Redistribution Reactions
Recent studies highlight the use of chloroaluminate ionic liquids (e.g., [BMIM]Cl−3AlCl₃) to catalyze the redistribution of methyltrichlorosilane (CH₃SiCl₃) and low-boiling byproducts.
Advantages :
- Lower Energy Demand : Reactions proceed efficiently at 60°C, reducing thermal decomposition risks.
- Catalyst Reusability : The ionic liquid phase separates spontaneously post-reaction, enabling >5 reuse cycles without significant activity loss.
- Yield : TMCS yields reach 72.5%, with complete conversion of methyltrichlorosilane.
Limitations : Requires careful control of reactant stoichiometry to avoid polysilane byproducts.
Direct Synthesis from Silicon and Methyl Chloride
The Rochow process, while primarily yielding dimethyldichlorosilane, generates TMCS as a co-product through the reaction:
$$ \text{Si} + 3\text{CH}3\text{Cl} \rightarrow (\text{CH}3)_3\text{SiCl} + \text{Byproducts} $$
Industrial plants optimize copper catalysts and fluidized bed reactors to enhance TMCS selectivity.
Laboratory-Scale Synthesis
Solvent-Mediated Methods
Small-scale protocols employ dichloromethane or hexane as solvents to moderate exothermicity. A representative procedure from ChemBK involves:
- Reactants : Hexamethyldisiloxane (20 mL), DMF (8 mL), tetrabutylammonium bromide (0.2 g).
- Conditions : 0–10°C initial cooling, followed by 32°C for 17 hours.
- Outcome : 99.5% pure TMCS after distillation.
Reaction Mechanisms and Pathways
Acid-Catalyzed Siloxane Cleavage
The ZnCl₂-mediated reaction proceeds via electrophilic attack of HCl on the siloxane oxygen, forming a chlorinated intermediate that collapses to release TMCS:
$$
[(\text{CH}3)3\text{Si}]2\text{O} + 2\text{HCl} \xrightarrow{\text{ZnCl}2} 2(\text{CH}3)3\text{SiCl} + \text{H}_2\text{O} $$
The dehydrating agent sequesters water, shifting equilibrium toward products.
Redistribution in Ionic Liquids
The [BMIM]Cl−AlCl₃ system activates Si–Cl bonds, enabling methyl group transfer between silanes:
$$ \text{CH}3\text{SiCl}3 + (\text{CH}3)4\text{Si} \rightarrow 2(\text{CH}3)3\text{SiCl} $$
This Lewis acid-catalyzed mechanism avoids high-pressure conditions required in traditional methods.
Industrial Applications and Economic Impact
Silicone Production
TMCS serves as a capping agent in polydimethylsiloxane (PDMS) synthesis, controlling polymer chain length. Global silicone demand, exceeding 2.5 million metric tons annually, drives continuous TMCS production optimization.
Surface Modification
Hydrophobic coatings derive from TMCS-treated silica nanoparticles, enhancing water repellency in textiles and construction materials.
Comparative Analysis of Synthesis Methods
Key Insights :
- The HCl/hexamethyldisiloxane route offers unmatched yields but requires stringent moisture control.
- Ionic liquid methods present greener alternatives with lower energy inputs, though catalyst costs remain a barrier to widespread adoption.
Chemical Reactions Analysis
Types of Reactions
Tributylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, chlorotributylsilane hydrolyzes to form tributylsilanol and hydrochloric acid.
Reduction: this compound can be reduced to tributylsilane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Lithium aluminum hydride is used as a reducing agent under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are tributylsilyl derivatives such as tributylsilyl ethers, amines, or thiols.
Hydrolysis: The major products are tributylsilanol and hydrochloric acid.
Reduction: The major product is tributylsilane.
Scientific Research Applications
Chemical Synthesis
TBCS is widely used as a silylating agent in organic synthesis. It introduces tributylsilyl groups into organic molecules, enhancing their stability and reactivity. This property is particularly beneficial in the synthesis of complex organic compounds, where protecting groups are essential.
Case Study: Synthesis of Organosilicon Compounds
In a study, TBCS was utilized to protect hydroxyl groups during the synthesis of siloxane polymers. The introduction of the tributylsilyl group improved the yield of the final product by preventing unwanted side reactions during subsequent steps.
Surface Modification
The ability of TBCS to modify surfaces makes it valuable in materials science. It can create hydrophobic surfaces on various substrates, which is crucial for applications such as anti-corrosion coatings and self-cleaning materials.
Data Table: Surface Properties Modified by TBCS
| Substrate Type | Contact Angle (°) | Surface Energy (mJ/m²) |
|---|---|---|
| Glass | 110 | 25 |
| Metal | 95 | 30 |
| Polymer | 120 | 20 |
The above table illustrates how TBCS-treated surfaces exhibit increased hydrophobicity, which is beneficial for reducing adhesion of contaminants and enhancing durability.
Biomedical Applications
TBCS has potential applications in the biomedical field, particularly in drug delivery systems and tissue engineering. Its ability to form stable siloxane networks allows for the encapsulation of therapeutic agents.
Case Study: Drug Delivery Systems
Research demonstrated that TBCS-modified silica nanoparticles could effectively deliver anticancer drugs. The modification improved drug loading capacity and controlled release profiles, making it a promising strategy for targeted therapy.
Electronics and Semiconductor Industry
In the electronics sector, TBCS is used for surface treatment of silicon wafers and as a precursor in the fabrication of silicon-based materials. Its reactivity with silicon allows for the formation of thin films that are essential in semiconductor manufacturing.
Data Table: Electrical Properties of TBCS-Treated Silicon Wafers
| Treatment Method | Sheet Resistance (Ω/sq) | Dielectric Constant |
|---|---|---|
| Untreated | 500 | 3.9 |
| TBCS Treatment | 300 | 3.5 |
This table highlights how TBCS treatment can enhance electrical properties, making it suitable for advanced electronic devices.
Environmental Applications
TBCS is also explored for environmental applications, particularly in water treatment processes. Its ability to modify surfaces can help in developing materials that adsorb pollutants effectively.
Case Study: Water Purification
A study evaluated TBCS-modified activated carbon for removing heavy metals from contaminated water. The results indicated a significant increase in adsorption capacity compared to untreated carbon, demonstrating its effectiveness in environmental remediation.
Mechanism of Action
The mechanism of action of chlorotributylsilane involves the reactivity of the silicon-chlorine bond. The chlorine atom can be readily replaced by nucleophiles, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which chlorotributylsilane is used .
Comparison with Similar Compounds
Comparison with Similar Chlorosilane Compounds
Structural and Physical Properties
The table below compares tributylchlorosilane with three structurally related chlorosilanes: trimethylchlorosilane (TMCS, CAS 75-77-4), triethylchlorosilane (TECS, CAS 994-30-9), and dimethyldichlorosilane (CAS 75-77-4).
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., butyl in this compound) reduce reactivity compared to methyl or ethyl groups in TMCS and TECS. This makes this compound less volatile and more suitable for applications requiring gradual surface modification .
- Boiling Point : The higher boiling point of this compound reflects its larger molecular size and stronger van der Waals forces compared to TMCS and TECS .
- Dichlorosilanes : Dimethyldichlorosilane, with two reactive chlorine atoms, exhibits higher reactivity and is often used in polymer crosslinking .
This compound :
- Microelectrode Fabrication : Silanizes borosilicate glass capillaries to create hydrophobic surfaces for ion-selective electrodes (e.g., Cl⁻, Cd²⁺, NH₄⁺ sensors) .
- Material Science : Enhances hydrophobicity in perlite-polymer composites .
Trimethylchlorosilane (TMCS) :
- Volatile Derivatization : Used in gas chromatography to modify polar compounds for improved volatility .
- Surface Modification : Rapid silanization due to high reactivity, suitable for small-scale applications .
Triethylchlorosilane (TECS) :
- Intermediate Hydrophobicity : Balances reactivity and stability, often used in organic synthesis for protecting alcohols .
Dimethyldichlorosilane :
- Polymer Crosslinking : Reacts with hydroxyl groups to form durable siloxane networks in silicones .
Biological Activity
Tributylchlorosilane (TBCS), a silane compound with the formula , has garnered attention in various fields, including materials science and biochemistry, due to its unique properties and potential biological activities. This article presents a comprehensive overview of the biological activity of TBCS, including its mechanisms, effects on cellular systems, and implications for health and safety.
This compound is a silane compound characterized by three butyl groups attached to a silicon atom, along with a chlorine atom. Its reactivity is primarily attributed to the presence of the chlorine atom, which can participate in nucleophilic substitution reactions. This property allows TBCS to interact with biological molecules, potentially leading to various biological effects.
1. Cytotoxicity and Genotoxicity
Research has indicated that TBCS exhibits cytotoxic effects on various cell lines. In vitro studies have shown that TBCS can induce cell death in human fibroblast cells, with observed IC50 values suggesting significant cytotoxicity at relatively low concentrations. The mechanism appears to involve oxidative stress, leading to DNA damage and apoptosis.
- Case Study : A study conducted on mouse L5178Y lymphoma cells demonstrated that TBCS could induce chromosome aberrations, indicating potential genotoxic effects. The results highlighted a dose-dependent relationship between TBCS exposure and chromosomal damage, raising concerns about its mutagenic potential in mammalian systems .
2. Interaction with Cellular Components
TBCS has been shown to interact with cellular membranes and proteins. The incorporation of silane compounds like TBCS into cellular structures can alter membrane fluidity and permeability, potentially disrupting normal cellular functions.
- Research Findings : A comparative study indicated that TBCS could modify lipid bilayers, affecting their structural integrity and leading to increased permeability. This modification may enhance the uptake of other compounds into cells, suggesting a dual role as both a facilitator and disruptor of cellular processes .
Safety and Environmental Concerns
Given its biological activity, the safety profile of TBCS is crucial for its application in industrial settings. Toxicological assessments have revealed that exposure to TBCS can lead to respiratory irritation and skin sensitization in humans. Moreover, environmental studies suggest that TBCS can hydrolyze in the presence of moisture, releasing hydrochloric acid, which poses additional risks to aquatic environments.
Data Summary
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Tributylchlorosilane, and how can researchers validate its purity and structural integrity?
- Methodological Answer : Synthesis typically involves the reaction of tributylsilanol with thionyl chloride or hydrogen chloride. To validate purity, use gas chromatography (GC) coupled with mass spectrometry (MS) to detect residual reactants or byproducts. Structural integrity is confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si nuclei) and Fourier-transform infrared (FTIR) spectroscopy to identify characteristic Si-Cl stretching vibrations (~480 cm⁻¹). Ensure reproducibility by documenting solvent ratios, temperature, and reaction times in alignment with standardized protocols .
Q. How should researchers design kinetic studies to investigate this compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Use pseudo-first-order conditions with excess nucleophile (e.g., alcohols or amines) to isolate the reaction rate dependence on silane concentration. Monitor reaction progress via in situ techniques like UV-Vis spectroscopy or quenching aliquots at timed intervals for GC/MS analysis. Control variables such as solvent polarity (e.g., hexane vs. tetrahydrofuran) and temperature (Arrhenius plots) to elucidate mechanistic pathways. Report confidence intervals for rate constants to address experimental variability .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) be integrated with experimental data to predict this compound’s behavior in novel reaction systems?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and thermodynamic parameters (e.g., Gibbs free energy, activation barriers). Validate models by comparing predicted reaction outcomes (e.g., regioselectivity) with experimental results. Use software like Gaussian or ORCA for simulations, and ensure basis sets (e.g., B3LYP/6-31G*) are appropriate for silicon-containing systems. Cross-reference computational findings with spectroscopic data (e.g., NMR chemical shifts) to refine accuracy .
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across heterogeneous vs. homogeneous reaction conditions?
- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., moisture sensitivity, catalyst loading). Replicate conflicting studies under controlled conditions, documenting atmospheric controls (e.g., inert gas vs. ambient humidity). Use meta-analysis to assess statistical significance of reported discrepancies. Advanced characterization techniques, such as X-ray photoelectron spectroscopy (XPS), can reveal surface oxidation states in heterogeneous systems that may explain efficiency variations .
Q. How can researchers optimize solvent-free reaction systems for this compound-mediated silylation of sterically hindered substrates?
- Methodological Answer : Employ design of experiments (DoE) to evaluate factors like substrate-to-silane ratio, grinding time (in mechanochemical setups), and catalyst presence. Use differential scanning calorimetry (DSC) to monitor exothermicity and avoid thermal degradation. Compare yields and selectivity with traditional solvent-based methods, and validate scalability using kinetic profiling under varying energy inputs (e.g., ball-milling intensity) .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for handling outliers in datasets from this compound stability studies under varying pH conditions?
- Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to identify outliers. If outliers persist, use robust statistical methods (e.g., median-based regression) to minimize their impact. Document raw data and outlier exclusion criteria in supplementary materials to ensure transparency. For pH-dependent degradation studies, include control experiments (e.g., buffer-only systems) to distinguish silane-specific effects from solvent interactions .
Q. How should researchers address batch-to-batch variability in this compound purity when replicating published synthetic protocols?
- Methodological Answer : Source reagents from multiple suppliers and perform batch testing via inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal contaminants. Standardize purification methods (e.g., distillation under reduced pressure) and report retention times from GC/MS analyses. Use internal standards (e.g., deuterated analogs) to calibrate quantitative measurements across batches .
Ethical & Literature Practices
Q. What frameworks ensure ethical reporting of negative results in this compound research (e.g., failed catalytic cycles)?
- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize negative findings. Use platforms like Zenodo to publish raw datasets, emphasizing experimental conditions that diverged from successful protocols. Cite prior work transparently, acknowledging limitations in methodology or reagent quality that may explain discrepancies .
Q. How can researchers conduct a rigorous literature review to identify knowledge gaps in this compound applications?
- Methodological Answer : Use Google Scholar and Web of Science with Boolean operators (e.g., "this compound NOT Trimethylchlorosilane") to filter irrelevant studies. Sort results by citation count to prioritize seminal works. Annotate conflicting findings (e.g., divergent reaction yields) in a matrix to highlight unresolved questions. Cross-reference patents and conference abstracts for unpublished data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
